5-Cyanopyridine-3-sulfonyl fluoride
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Overview
Description
5-Cyanopyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C6H3FN2O2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a cyano group (-CN) at the 5-position and a sulfonyl fluoride group (-SO2F) at the 3-position of the pyridine ring. These functional groups impart unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyanopyridine-3-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group into a pyridine derivative. One common method is the reaction of 5-cyanopyridine with sulfuryl fluoride (SO2F2) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Cyanopyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Oxidation and Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used under mild conditions to achieve substitution reactions.
Oxidation and Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed for reduction reactions, while oxidizing agents like hydrogen peroxide (H2O2) are used for oxidation.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
5-Cyanopyridine-3-sulfonyl fluoride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Cyanopyridine-3-sulfonyl fluoride involves its interaction with nucleophilic sites in biological molecules. The sulfonyl fluoride group reacts with nucleophilic amino acid residues, such as serine or cysteine, in proteins, leading to the formation of covalent adducts. This covalent modification can inhibit the activity of enzymes or alter the function of proteins, making it a valuable tool in biochemical research and drug development .
Comparison with Similar Compounds
Similar Compounds
5-Cyanopyridine-3-sulfonyl Chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.
5-Cyanopyridine-3-sulfonamide: Contains a sulfonamide group instead of sulfonyl fluoride.
3-Sulfonyl Fluoropyridine: Lacks the cyano group at the 5-position.
Uniqueness
5-Cyanopyridine-3-sulfonyl fluoride is unique due to the presence of both the cyano and sulfonyl fluoride groups, which confer distinct reactivity and chemical properties. This combination allows for versatile applications in various fields, including organic synthesis, medicinal chemistry, and materials science .
Properties
Molecular Formula |
C6H3FN2O2S |
---|---|
Molecular Weight |
186.17 g/mol |
IUPAC Name |
5-cyanopyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C6H3FN2O2S/c7-12(10,11)6-1-5(2-8)3-9-4-6/h1,3-4H |
InChI Key |
ACWRCUCKCOKBBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1S(=O)(=O)F)C#N |
Origin of Product |
United States |
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